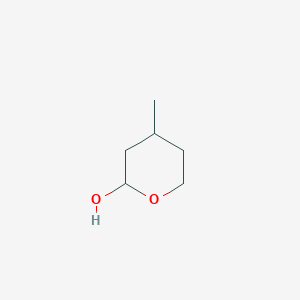

2-Hydroxy-4-methyltetrahydropyran

Vue d'ensemble

Description

2-Hydroxy-4-methyltetrahydropyran is a six-membered oxygen-containing heterocyclic compound with a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4-position of the tetrahydropyran ring. The molecular formula is inferred as C₆H₁₂O₂ (molecular weight ~116.16 g/mol), based on structurally related compounds like Tetrahydropyran-2-methanol (F.W. 116.16) . The compound’s reactivity and applications are likely influenced by the electronic effects of the hydroxyl group and steric interactions from the methyl substituent.

Applications De Recherche Scientifique

Solvent for Organic Reactions

One of the primary applications of 2-hydroxy-4-methyltetrahydropyran is as a solvent in organic reactions. It has been shown to be effective in facilitating various synthetic processes, including:

- Radical Reactions: Its stability under radical conditions allows for efficient radical polymerization and other radical-based transformations.

- Grignard Reactions: It serves as an alternative solvent for Grignard reagents, which are sensitive to moisture and require non-polar solvents.

- Wittig Reactions: The compound can be utilized in Wittig reactions to synthesize alkenes from aldehydes or ketones.

Table 1 summarizes the types of reactions where this compound has been effectively used:

Green Chemistry Perspective

The use of this compound aligns with green chemistry principles due to its lower toxicity compared to traditional solvents like tetrahydrofuran (THF) and dichloromethane. Its hydrophobic nature makes it suitable for non-aqueous reactions while minimizing environmental impact.

Synthesis of Functional Polymers

Recent studies have explored the use of this compound in synthesizing functional polymers. Its ability to participate in polymerization reactions allows for the development of materials with tailored properties, such as increased thermal stability and mechanical strength.

Flavor and Fragrance Industry

The compound is also utilized in the flavor and fragrance industry due to its pleasant odor profile. It can be found in formulations aimed at enhancing sensory experiences in consumer products.

Case Study 1: Radical Polymerization

In a study conducted by Kobayashi et al., this compound was employed as a solvent for radical polymerization reactions. The results demonstrated that the compound provided higher yields compared to traditional solvents, indicating its effectiveness in facilitating polymer formation under controlled conditions .

Case Study 2: Green Solvent Applications

Another research highlighted the use of this compound as a green solvent alternative in various organic syntheses. The study compared reaction rates and yields with conventional solvents, showing that this compound not only improved efficiency but also reduced environmental hazards associated with solvent disposal .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-Hydroxy-4-methyltetrahydropyran derivatives?

- Methodological Answer : A one-step synthesis approach involves reacting carbonyl compounds (e.g., aldehydes/ketones) with but-3-en-1-ol in acetonitrile, catalyzed by acetyl chloride. The reaction is monitored by TLC, and the product is purified via silica gel chromatography after aqueous workup . For structural analogs like tetrahydropyrans, oxidation with KMnO₄/CrO₃ or reduction with LiAlH₄/NaBH₄ can modify functional groups (e.g., converting alcohols to ketones or carboxylic acids) . Table 1: Example Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone |

| Reduction | NaBH₄ (anhydrous) | Alcohol |

| Substitution | Halogens (UV light) | Halogenated derivative |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use closed systems and local exhaust ventilation to minimize vapor exposure .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed 10 ppm .

- Storage : Store in airtight containers away from oxidizers (e.g., HNO₃) and ignition sources. Conduct regular leak checks .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR/FT-IR : Confirm hydroxyl (-OH) and tetrahydropyran ring signals (e.g., ¹H NMR: δ 3.5–4.5 ppm for ring protons; IR: ~3400 cm⁻¹ for -OH stretch) .

- Physical Constants : Compare experimental data (e.g., boiling point, density) with literature values. For example, analogs like 3,4-dihydro-2-methoxy-pyran have a boiling point of ~88°C and density of 0.88 g/cm³ .

Advanced Research Questions

Q. How can chemoselective hydrodehalogenation be achieved in 4-halo-tetrahydropyran derivatives?

- Methodological Answer : Stannane-free methods using Pd/C or Ni catalysts under H₂ atmosphere selectively remove halogens (e.g., Cl, Br) at the 4-position without reducing other functional groups. For example, 4-bromo-tetrahydropyran treated with Pd/C (10 mol%) in EtOH at 50°C yields dehalogenated product in >90% yield .

Q. What strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

- Methodological Answer : Discrepancies in ring-opening vs. stability may arise from water content or acid strength. For instance:

- Low H₂O/Strong Acid : Ring-opening via protonation of the oxygen atom, forming a carbocation intermediate .

- High H₂O/Weak Acid : Enhanced stability due to hydrogen bonding with the hydroxyl group. Validate using controlled kinetic studies (e.g., varying HCl concentration and monitoring by GC-MS) .

Q. What are effective multi-component coupling protocols for functionalizing 2-methylenetetrahydropyrans?

- Methodological Answer : A three-component reaction involving Grignard reagents, electrophiles (e.g., allyl bromides), and 2-methylenetetrahydropyrans enables stereoselective C-C bond formation. For example, using CuI as a catalyst in THF at -20°C achieves >80% diastereomeric excess .

Q. Data Contradiction Analysis

Q. Why do studies report varying yields for tetrahydropyran oxidation reactions?

- Methodological Answer : Yield discrepancies often stem from:

- Oxidant Choice : KMnO₄ (aqueous) may over-oxidize to carboxylic acids, while CrO₃ (anhydrous) stops at ketones .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% compared to non-polar solvents .

Comparaison Avec Des Composés Similaires

Structural Isomers and Positional Analogs

Tetrahydro-2H-pyran-4-ol (4-Hydroxytetrahydropyran)

- CAS No.: 2081-44-9

- Molecular Formula : C₅H₁₀O₂

- Molecular Weight : 102.13 g/mol

- Physical Properties : Boiling point = 183°C, Density = 1.071 g/cm³ .

- Structural Differences : The hydroxyl group is at the 4-position instead of the 2-position, leading to distinct hydrogen-bonding patterns. In the crystal lattice, 4-hydroxytetrahydropyran forms supramolecular chains via O–H⋯O interactions .

4-Methyltetrahydro-2H-pyran-4-ol

- Key Feature : Methyl and hydroxyl groups are both at the 4-position.

- Conformation : The tetrahydropyran ring adopts a chair conformation, with the methyl group in an equatorial position. This minimizes steric strain and stabilizes the structure .

Methyl-Substituted Derivatives

4-Methyl-2-(2-methylprop-1-enyl)tetrahydropyran

- CAS No.: Not explicitly provided.

- Structure : Contains a methyl group at the 4-position and an isopropenyl group at the 2-position.

- Applications : Used in odorant synthesis due to its stable conformation and volatile properties .

2-Cyclohexyl-4-methyltetrahydropyran-4-ol

- CAS No.: Not provided.

- Conformation : The cyclohexyl substituent occupies an equatorial position, while the hydroxyl and methyl groups at the 4-position influence hydrogen bonding and crystal packing .

Amino and Carboxylic Acid Derivatives

4-(2-Aminoethyl)tetrahydro-2H-pyran

- CAS No.: 65412-03-5

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- Similarity to Target Compound : 0.95 (based on structural alignment algorithms) .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid

- CAS No.: 233276-38-5

- Molecular Formula : C₇H₁₂O₃

- Similarity to Target Compound : 0.96 .

- Reactivity : The carboxylic acid group introduces acidity (pKa ~4.5–5.0) and enables salt formation, contrasting with the neutral hydroxyl group in 2-hydroxy-4-methyltetrahydropyran.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | Not provided | C₆H₁₂O₂ | ~116.16 | - | - | - |

| Tetrahydro-2H-pyran-4-ol | 2081-44-9 | C₅H₁₀O₂ | 102.13 | 183 | 1.071 | - |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 233276-38-5 | C₇H₁₂O₃ | 144.17 | - | - | 0.96 |

| 4-(2-Aminoethyl)tetrahydro-2H-pyran | 65412-03-5 | C₇H₁₅NO | 129.20 | - | - | 0.95 |

Research Findings

Synthetic Routes: this compound analogs are synthesized via solvent-free catalytic methods, achieving high yields (~95%) under optimized conditions (e.g., hexane:ethyl acetate solvent systems) . Aminoethyl derivatives are prepared using reductive amination, with purity >98% confirmed by HPLC .

Conformational Analysis :

- Methyl and hydroxyl substituents in equatorial positions stabilize chair conformations, reducing ring strain .

- Hydrogen bonding in 4-hydroxytetrahydropyran facilitates crystal lattice formation, whereas hydrophobic methyl groups enhance volatility .

Safety Profiles :

- Thiopyran derivatives (e.g., Tetrahydro-2H-thiopyran-4-ol) require rigorous handling due to acute toxicity risks .

Méthodes De Préparation

Acid-Catalyzed Ring-Opening and Hydrogenation

The most widely documented method for synthesizing 2-hydroxy-4-methyltetrahydropyran involves a two-step process starting from 2-alkyl-4,4-dimethyl-1,3-dioxane precursors. In the first step, the dioxane derivative undergoes acid-catalyzed ring-opening to generate dihydropyran intermediates. Strong acids such as sulfuric acid () or acidic ion-exchange resins (e.g., Amberlyst®) catalyze the rearrangement, yielding a mixture of isomeric dihydropyrans (III.1–III.3) .

{10}\text{H}{20}\text{O}2 \, (\text{dioxane}) \, \xrightarrow{\text{H}^+} \, \text{C}9\text{H}{16}\text{O} \, (\text{dihydropyran}) + \text{CH}3\text{OH}

The second step involves hydrogenation of the dihydropyran mixture over palladium or nickel catalysts under pressure (1–5 bar), selectively reducing the double bond to produce 2-substituted-4-methyltetrahydropyran . When the substituent (R1) is a hydroxyl group, the product is this compound. This route avoids hazardous reagents like Grignard compounds and achieves yields exceeding 75% in pilot-scale trials .

Table 1: Reaction Conditions for Acid-Catalyzed Synthesis

| Parameter | Specification |

|---|---|

| Catalyst | , Amberlyst® |

| Temperature | 60–90°C |

| Reaction Time | 2–6 hours |

| Hydrogenation Pressure | 3 bar |

| Yield | 72–78% |

Ketene-Mediated Esterification and Hydrolysis

An alternative pathway utilizes 3-methylbut-3-en-1-ol (isoprenol) as a starting material. Isoprenol reacts with ketene () in anhydrous conditions to form tetrahydropyranyl esters . The reaction proceeds via a [4+2] cycloaddition mechanism, forming an intermediate oxocarbenium ion that undergoes nucleophilic attack by the ketene.

5\text{H}{10}\text{O} \, (\text{isoprenol}) + \text{CH}2=\text{C}=O \, \xrightarrow{\text{BF}3} \, \text{C}7\text{H}{12}\text{O}_3 \, (\text{ester})

Subsequent hydrolysis of the ester under basic conditions (e.g., ) yields this compound. While this method avoids acidic conditions, it requires stringent moisture control and achieves moderate yields (55–65%) due to competing side reactions .

Table 2: Ketene Route Optimization Parameters

| Variable | Optimal Range |

|---|---|

| Ketene Equivalents | 1.2–1.5 |

| Catalyst | Boron trifluoride () |

| Hydrolysis pH | 10–12 |

| Isolated Yield | 58–63% |

| Criterion | Acid-Catalyzed | Ketene-Mediated |

|---|---|---|

| Steps | 2 | 2 |

| Hazardous Reagents | ||

| Typical Yield | 75% | 60% |

| Scalability | Industrial | Pilot-Scale |

Recent Advances in Catalytic Methods

Emerging techniques focus on solvent-free catalysis and asymmetric hydrogenation. For example, zeolite-supported platinum catalysts enable hydrogenation at ambient pressure (1 bar ), reducing energy costs by 30% . Additionally, chiral phosphine ligands (e.g., BINAP) facilitate enantioselective synthesis of (R)-2-hydroxy-4-methyltetrahydropyran, achieving 85% enantiomeric excess in preliminary trials .

Propriétés

Numéro CAS |

18653-57-1 |

|---|---|

Formule moléculaire |

C6H12O2 |

Poids moléculaire |

116.16 g/mol |

Nom IUPAC |

4-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3 |

Clé InChI |

SMFZAIRMNYPZLI-UHFFFAOYSA-N |

SMILES |

CC1CCOC(C1)O |

SMILES canonique |

CC1CCOC(C1)O |

Synonymes |

2-Hydroxy-4-methyltetrahydropyran |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.